molecular formula C18H16O5 B14903735 4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid

4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid

Cat. No.: B14903735
M. Wt: 312.3 g/mol
InChI Key: OLYUYUJVNSXGGP-WEVVVXLNSA-N
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Description

(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a conjugated system with a double bond in the enone moiety, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone.

    Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler benzoic acid derivative with hydroxyl substitution.

    3,4-Dimethoxybenzoic acid: Similar structure but lacks the enone moiety.

    Chalcones: Compounds with a similar enone structure but different aromatic substitutions.

Uniqueness

(E)-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its combination of the enone moiety and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C18H16O5/c1-22-16-10-8-14(11-17(16)23-2)15(19)9-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3,(H,20,21)/b9-5+

InChI Key

OLYUYUJVNSXGGP-WEVVVXLNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

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